molecular formula C10H13NO2S B13179063 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13179063
M. Wt: 211.28 g/mol
InChI Key: LNKATEOREXXHHT-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene backbone substituted with a pyrrolidine ring bearing a hydroxymethyl group at the 2-position and a formyl group at the 2-position of the thiophene. This structure combines electron-rich thiophene with a polar pyrrolidine moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-5-8-2-1-3-11(8)9-4-10(6-13)14-7-9/h4,6-8,12H,1-3,5H2

InChI Key

LNKATEOREXXHHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CSC(=C2)C=O)CO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Thiophene Precursors

A primary method involves substituting a halogen atom on a thiophene-carbaldehyde scaffold with a pyrrolidine derivative. For example:

  • Starting Material : 4-Bromothiophene-2-carbaldehyde reacts with 2-(hydroxymethyl)pyrrolidine under reflux conditions.
  • Conditions :
    • Solvent : Water or ethanol.
    • Base : Triethylamine (2–3 equivalents) to deprotonate the amine.
    • Temperature : 80–100°C for 12–24 hours.
  • Yield : ~65–75% after purification via column chromatography.

Mechanism :
The bromine atom on the thiophene ring is displaced by the pyrrolidine nitrogen via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing aldehyde group.

Cyclization of Amino Alcohol Precursors

The pyrrolidine ring can be synthesized via cyclization of a linear amino alcohol precursor, followed by coupling to the thiophene-carbaldehyde.

  • Step 1 : Cyclization of 4-amino-2-(hydroxymethyl)butanol using a Brønsted acid (e.g., HCl) or a dehydrating agent (e.g., POCl₃).
  • Step 2 : Coupling the resulting pyrrolidine to 4-bromothiophene-2-carbaldehyde via Buchwald-Hartwig amination.
  • Yield : ~50–60%.

Microwave-Assisted Synthesis

Optimized for rapid kinetics and improved regioselectivity:

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:

Comparative Analysis of Methods

Method Key Conditions Yield (%) Advantages Limitations
Nucleophilic Substitution Reflux in water, triethylamine 65–75 Simple setup, cost-effective Long reaction time
Cyclization + Coupling Pd catalysis, toluene, 110°C 50–60 High regioselectivity Requires transition-metal catalysts
Microwave-Assisted CuI/1,10-phenanthroline, DMF, 150°C 80–85 Rapid, high yield Specialized equipment needed
Industrial Flow Continuous flow, Cu catalysts, 130°C 90–95 Scalable, high purity High initial investment

Characterization and Validation

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 9.85 (aldehyde proton), δ 4.20–4.50 (pyrrolidine CH₂OH), and δ 7.10–7.80 (thiophene protons).
  • HPLC-MS : Purity >95% with [M+H]⁺ = 212.08.
  • IR : Strong bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).

Key Research Outcomes

  • Catalyst Impact : CuI/1,10-phenanthroline systems improve coupling efficiency by 20% compared to Pd-based methods.
  • Solvent Optimization : DMF increases reaction rates by 35% over ethanol in microwave-assisted synthesis.
  • Industrial Feasibility : Continuous flow methods reduce waste by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The hydroxymethyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, further modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Notable Properties
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde (Target) C₁₀H₁₃NO₃S 227.28* Thiophene, Pyrrolidine, Hydroxymethyl, Aldehyde Not provided Hypothesized high polarity due to hydroxyl and aldehyde groups
4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde (Isomer) C₁₀H₁₃NO₃S 227.28 Thiophene, Pyrrolidine, Dihydroxymethyl, Aldehyde 1934386-70-5 Higher hydrophilicity due to additional hydroxyl group
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde C₁₂H₁₀O₂S 218.27 Thiophene, Methoxyphenyl, Aldehyde Not provided Enhanced lipophilicity from methoxyphenyl group

Notes:

  • The target compound and its isomer () share identical molecular formulas but differ in substituent positions. The isomer’s 3-hydroxy-3-(hydroxymethyl)pyrrolidine group likely increases solubility in polar solvents compared to the target compound’s 2-hydroxymethyl group.
  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde () replaces the pyrrolidine with a methoxyphenyl group, significantly altering electronic properties.

Biological Activity

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound with a unique molecular structure that includes a thiophene ring and a pyrrolidine moiety. Its diverse functional groups allow for significant biological interactions, making it a subject of interest in medicinal chemistry. This article aims to detail the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and potential applications in drug development.

The molecular formula of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is C11_{11}H13_{13}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 211.28 g/mol. The compound is characterized by the following structural features:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Aldehyde group : Contributes to reactivity and potential interactions with biological targets.
  • Pyrrolidine moiety : Enhances solubility and biological compatibility.

Pharmacological Properties

Research indicates that 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde exhibits several pharmacological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. Studies have shown that similar thiophene derivatives possess antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, pyrrolidine derivatives have been reported to exhibit cytotoxic effects against glioblastoma and breast cancer cells at nanomolar concentrations . Specific investigations into the apoptosis mechanism revealed morphological changes consistent with programmed cell death.
  • Antiviral Activity : Thiophene derivatives have been explored for their antiviral properties, particularly against viral pathogens. The presence of specific functional groups, such as piperidine or hydroxymethyl substituents, has been linked to enhanced antiviral efficacy .

Interaction Studies

Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde with various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can be achieved through various routes:

  • Starting Materials : Common precursors include thiophene derivatives and pyrrolidine-based compounds.
  • Reagents : Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are frequently utilized.
  • Yield Optimization : Reaction conditions can be adjusted to improve yield and purity, often involving organic solvents like DMF or DMSO.

Case Studies

Several studies have focused on the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Pyrrolidine DerivativesAntimicrobialEffective against S. aureus and E. coli
Thiophene DerivativesAntiviralSignificant activity against viral pathogens
Pyrrolidine-based CompoundsAnticancerInduced apoptosis in glioblastoma cells

These findings underscore the therapeutic potential of compounds related to 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde.

Q & A

What are the recommended synthetic strategies for 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde?

Basic Synthesis:
The thiophene-2-carbaldehyde core can be synthesized via the Vilsmeier-Haack reaction , where thiophene is formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . For the pyrrolidine moiety, hydroxymethylation of pyrrolidine derivatives using formaldehyde under controlled pH conditions can introduce the hydroxymethyl group. Coupling the two fragments may involve nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the pyrrolidine to the thiophene ring .

Advanced Optimization:
To improve regioselectivity, consider microwave-assisted synthesis for faster reaction kinetics. Catalytic systems like Cu(I)-complexes (e.g., CuI/1,10-phenanthroline) can enhance coupling efficiency . Monitor reaction progress via HPLC-MS to detect intermediates and optimize yields.

How can the stereochemistry of the pyrrolidine moiety be characterized?

Basic Characterization:
Use ¹H/¹³C NMR to identify diastereotopic protons and carbon splitting patterns. The hydroxymethyl group’s protons (CH₂OH) typically show coupling constants (J = 5–7 Hz) indicative of axial/equatorial conformations in pyrrolidine .

Advanced Resolution:
For chiral centers, employ X-ray crystallography to resolve absolute configurations. If crystals are challenging to obtain, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection . Computational methods like DFT-based NMR shift calculations (e.g., using Gaussian software) can corroborate experimental data .

What are the key reactivity patterns of the aldehyde group in this compound?

Basic Reactivity:
The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensation reactions (e.g., Schiff base formation with amines). For example, reaction with hydroxylamine yields the oxime derivative, useful for metal coordination studies .

Advanced Applications:
The aldehyde can participate in Wittig reactions to extend conjugation (e.g., with phosphonium ylides) for optoelectronic materials . Reductive amination with primary/secondary amines (e.g., NaBH₃CN) can generate secondary/tertiary amines for medicinal chemistry applications .

How does the hydroxymethyl-pyrrolidine substituent influence biological activity?

Basic Pharmacological Relevance:
The hydroxymethyl group enhances hydrogen-bonding capacity , potentially improving target binding (e.g., enzyme active sites). Pyrrolidine’s rigid structure may reduce off-target effects in drug candidates. Similar scaffolds are found in kinase inhibitors and antimicrobial agents .

Advanced Structure-Activity Relationship (SAR) Studies:
Compare analogs with methyl , ethyl , or acetyl substitutions on the pyrrolidine. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like bacterial enzymes or cancer-related proteins. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .

What computational methods are suitable for modeling this compound’s electronic properties?

Basic Modeling:
Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and compute HOMO/LUMO energies. This predicts reactivity toward electrophiles/nucleophiles and charge distribution .

Advanced Applications:
Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data. For solvation effects, apply PCM (Polarizable Continuum Model) to simulate aqueous or nonpolar environments .

How can stability issues with the aldehyde group be mitigated during storage?

Basic Handling:
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases .

Advanced Analysis:
Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Analyze by LC-MS to identify oxidation byproducts (e.g., carboxylic acid derivatives). For long-term storage, lyophilize and store as a stable co-crystal with pharmaceutically acceptable co-formers .

What spectroscopic techniques are critical for characterizing this compound?

Basic Techniques:

  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O–H stretch (~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assign thiophene protons (δ 7.2–7.8 ppm) and aldehyde proton (δ ~9.8 ppm) .

Advanced Methods:

  • 2D NMR (HSQC, HMBC) : Resolve coupling between thiophene carbons and pyrrolidine protons.
  • HRMS-ESI : Confirm molecular formula with <5 ppm mass accuracy .

What are the challenges in scaling up synthesis for preclinical studies?

Basic Scale-Up:
Optimize solvent recovery (e.g., switch from DMF to recyclable ethanol/water mixtures). Use flow chemistry for exothermic steps (e.g., formylation) to improve safety .

Advanced Process Chemistry:
Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring .

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